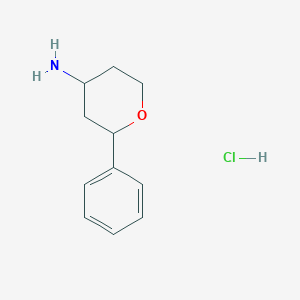

2-Phenyloxan-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyloxan-4-amine hydrochloride is a chemical compound with the CAS Number: 1803582-99-1 . It has a molecular weight of 213.71 and is typically in the form of a powder . The IUPAC name for this compound is 2-phenyltetrahydro-2H-pyran-4-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Phenyloxan-4-amine hydrochloride is 1S/C11H15NO.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Phenyloxan-4-amine hydrochloride is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Environmental Toxicology and Herbicide Analysis

A significant application of 2-Phenyloxan-4-amine hydrochloride is in the study of environmental toxicology, particularly related to herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Researchers have utilized this compound in scientometric reviews to analyze global trends and identify gaps in studies regarding the toxicity and mutagenicity of herbicides (Zuanazzi et al., 2020). This includes examining its presence in the environment and potential effects on non-target organisms, showcasing the compound's importance in environmental monitoring and safety evaluations.

Biomedical Engineering and Drug Delivery

Another critical area where 2-Phenyloxan-4-amine hydrochloride finds application is in biomedical engineering, especially in drug delivery systems. The compound's chemical structure allows it to be modified for various biomedical applications, including targeted drug delivery. By functionalizing iron oxide nanoparticles, researchers aim to enhance medical technologies like MRI contrast agents, making the compound pivotal in developing advanced therapeutic and diagnostic tools (Holá et al., 2015).

Food Safety and Quality Control

In food science, 2-Phenyloxan-4-amine hydrochloride is part of analytical methods used to determine the presence of biogenic amines in food products. These analyses are crucial for ensuring food safety and quality control, as biogenic amines can be indicators of food spoilage or fermentation processes. The compound aids in developing sensitive and accurate assays for detecting these amines, underscoring its role in public health and safety (Önal, 2007).

Antioxidant Properties and Health Benefits

Research on 2-Phenyloxan-4-amine hydrochloride has also extended to studying its potential antioxidant properties. Antioxidants are vital for preventing oxidative stress and related diseases. By analyzing the structure-activity relationships of compounds like 2-Phenyloxan-4-amine hydrochloride, scientists can develop more potent antioxidant molecules, contributing to the management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

It is known that phenethylamines, a related class of compounds, interact with various receptors in the body .

Mode of Action

Related compounds such as promethazine, an antagonist of histamine h1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and nmda receptors, are used to treat allergic reactions, sleep disorders, anxiety, and tension .

Biochemical Pathways

Phenethylamines are known to interact with various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of local anesthetics, which are structurally similar to 2-phenyloxan-4-amine hydrochloride, have been studied extensively .

Result of Action

It is known that the formation of oximes and hydrazones, which are related to the structure of 2-phenyloxan-4-amine hydrochloride, involves the reaction of aldehydes and ketones with hydroxylamine or hydrazine .

Action Environment

It is known that environmental factors can significantly influence the action of related compounds .

properties

IUPAC Name |

2-phenyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZOJBNGVRNGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803582-99-1 |

Source

|

| Record name | 2-phenyloxan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)

![2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2884495.png)

![1-Cyclopentyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2884501.png)

![5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2884503.png)

![5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2884504.png)